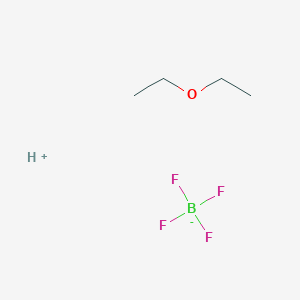
Tetrafluoroboric acid diethyl ether complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrafluoroboric acid diethyl ether complex is a chemical compound with the molecular formula HBF4 · O(CH2CH3)2. It is a complex formed between tetrafluoroboric acid and diethyl ether. This compound is known for its use as a catalyst in various chemical reactions and is commonly used in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrafluoroboric acid diethyl ether complex can be synthesized by reacting tetrafluoroboric acid with diethyl ether. The reaction typically involves mixing the two components under controlled conditions to form the desired complex. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the formation of a stable complex .
Industrial Production Methods
In industrial settings, the production of tetrafluoroboric acid diethyl ether involves the use of high-purity reagents and controlled reaction conditions. The process may include steps such as purification and distillation to obtain the final product with the desired purity and concentration .
Análisis De Reacciones Químicas
Types of Reactions
Tetrafluoroboric acid diethyl ether complex undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a catalyst in substitution reactions, where it facilitates the replacement of one functional group with another.
Complexation Reactions: It can form complexes with transition metals, which are useful in various catalytic processes.
Common Reagents and Conditions
Common reagents used in reactions involving tetrafluoroboric acid diethyl ether include aldehydes, N-tosyl homoallylamine, and phosphine-borane complexes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving tetrafluoroboric acid diethyl ether depend on the specific reaction and reagents used. For example, in the preparation of 4-fluoropiperidines, the major product is the fluorinated piperidine derivative .
Aplicaciones Científicas De Investigación
Tetrafluoroboric acid diethyl ether complex has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of tetrafluoroboric acid diethyl ether involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can protonate ether oxygen, leading to the formation of reactive intermediates that can undergo further transformations . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Fluoroboric acid: Similar in structure but lacks the ether component, making it less versatile in certain reactions.
Perchloric acid: Structurally similar but more hazardous due to its oxidizing properties.
Uniqueness
Tetrafluoroboric acid diethyl ether complex is unique due to its ability to form stable complexes with diethyl ether, enhancing its catalytic properties and making it suitable for a wide range of applications in organic synthesis .
Propiedades
Fórmula molecular |
C4H11BF4O |
|---|---|
Peso molecular |
161.94 g/mol |
Nombre IUPAC |
ethoxyethane;hydron;tetrafluoroborate |
InChI |
InChI=1S/C4H10O.BF4/c1-3-5-4-2;2-1(3,4)5/h3-4H2,1-2H3;/q;-1/p+1 |
Clave InChI |
JDQHPOVUCKSJFJ-UHFFFAOYSA-O |
SMILES canónico |
[H+].[B-](F)(F)(F)F.CCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















